molecular formula C24H26N4O3 B10989728 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B10989728
M. Wt: 418.5 g/mol
InChI Key: CGGGOGMANRUULE-UHFFFAOYSA-N
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Description

2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-(1-ISOBUTYL-1H-INDOL-4-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of imidazolidinyl and indolyl derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-(1-ISOBUTYL-1H-INDOL-4-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazolidinyl Core: This can be achieved by reacting benzylamine with a suitable diketone under acidic or basic conditions to form the imidazolidinyl ring.

    Indole Derivative Synthesis: The indole moiety can be synthesized separately through Fischer indole synthesis or other methods.

    Coupling Reaction: The final step involves coupling the imidazolidinyl core with the indole derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the imidazolidinyl ring using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, especially at the benzyl or indole positions, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (Dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-(1-ISOBUTYL-1H-INDOL-4-YL)ACETAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-(1-methyl-1H-indol-4-yl)acetamide
  • 2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-(1-ethyl-1H-indol-4-yl)acetamide

Uniqueness

The uniqueness of 2-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)-N-(1-ISOBUTYL-1H-INDOL-4-YL)ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isobutyl group on the indole ring may impart distinct steric and electronic properties compared to similar compounds.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C24H26N4O3/c1-16(2)14-27-12-11-18-19(9-6-10-21(18)27)25-22(29)13-20-23(30)28(24(31)26-20)15-17-7-4-3-5-8-17/h3-12,16,20H,13-15H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

CGGGOGMANRUULE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CC3C(=O)N(C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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